molecular formula C10H10BrNO B14274017 5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene CAS No. 140682-60-6

5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene

Cat. No.: B14274017
CAS No.: 140682-60-6
M. Wt: 240.10 g/mol
InChI Key: SYMYVASXTQJRGQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene is an organic compound with a benzene ring substituted with bromomethyl, isocyanato, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-isocyanato-1,3-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The isocyanato group can participate in addition reactions with nucleophiles, forming urea or carbamate derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene is unique due to the presence of both bromomethyl and isocyanato groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and materials science .

Properties

CAS No.

140682-60-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-(bromomethyl)-2-isocyanato-1,3-dimethylbenzene

InChI

InChI=1S/C10H10BrNO/c1-7-3-9(5-11)4-8(2)10(7)12-6-13/h3-4H,5H2,1-2H3

InChI Key

SYMYVASXTQJRGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=C=O)C)CBr

Origin of Product

United States

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